molecular formula C15H22BNO4S B2866749 Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone CAS No. 2377606-73-8

Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone

Cat. No.: B2866749
CAS No.: 2377606-73-8
M. Wt: 323.21
InChI Key: QERJPKAWGBEPDJ-UHFFFAOYSA-N
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Description

Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Scientific Research Applications

Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential in drug discovery and development.

    Industry: It is used in the synthesis of advanced materials and polymers

Future Directions

The future directions of “4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester” and similar compounds involve their use in various chemical reactions. For instance, the Suzuki–Miyaura coupling is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The development of more efficient and environmentally friendly methods for the synthesis and use of these compounds is a key area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone typically involves the reaction of thiophene derivatives with boronic acid or boronate esters. One common method is the palladium-catalyzed coupling of thiophene with boronic acid pinacol ester under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylboronic acid pinacol ester
  • 3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
  • Vinylboronic acid pinacol ester

Uniqueness

Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its morpholinocarbonyl group enhances its solubility and stability, making it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

morpholin-4-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-9-11(10-22-12)13(18)17-5-7-19-8-6-17/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERJPKAWGBEPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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